molecular formula C6H9Cl2N3O2 B13594114 ethyl5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylatehydrochloride

ethyl5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylatehydrochloride

Cat. No.: B13594114
M. Wt: 226.06 g/mol
InChI Key: VANXKRBJDILWSC-UHFFFAOYSA-N
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Description

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride typically involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the chloromethyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the chloromethylation reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction Reactions: Reduction of the compound can lead to the formation of different triazole derivatives with altered biological activities.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted triazole derivatives, while oxidation reactions can produce triazole carboxylic acids.

Scientific Research Applications

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly antifungal and antibacterial agents.

    Biological Research: It is used as a building block in the synthesis of biologically active molecules that can modulate various biological pathways.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The triazole ring can also interact with metal ions or other cofactors, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and biological properties.

    5-(Chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    1H-1,2,4-Triazole-3-carboxylate derivatives: Various derivatives with different substituents on the triazole ring, leading to diverse chemical and biological properties.

Uniqueness

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is unique due to the presence of both the chloromethyl and ester groups, which confer distinct reactivity and potential for diverse chemical modifications

Biological Activity

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on antifungal and antimicrobial activities, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is C7H8ClN3O2. It features a triazole ring that is crucial for its biological activity, particularly in inhibiting fungal cytochrome P450 enzymes involved in ergosterol synthesis in fungal cell membranes.

Biological Activity

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride has shown promising results in preliminary studies against various fungal pathogens. The presence of the chloromethyl group enhances its reactivity and potential for nucleophilic substitution reactions, which may contribute to its antifungal efficacy.

Mechanism of Action

The mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts ergosterol biosynthesis, leading to compromised fungal cell membrane integrity. Studies indicate that this compound may exhibit a binding affinity for these enzymes, although further research is necessary to fully elucidate its mode of action.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological profile of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride:

Compound NameStructureUnique Properties
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylateC5H6ClN3O2Strong antifungal activity against various pathogens
5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochlorideC6H8ClN3Known for its antibacterial properties
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazoleC9H10ClN5O2Enhanced bioactivity due to oxadiazole and triazole functionalities

Case Studies and Research Findings

Recent studies have highlighted the efficacy of triazole derivatives in treating fungal infections:

  • Study on Antifungal Potency : A study indicated that a related triazole compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungals like fluconazole .
  • In vitro Testing : Research involving various triazoles demonstrated broad-spectrum antifungal activity against human pathogenic fungi such as Candida parapsilosis and Trichophyton rubrum, with some compounds showing MIC values lower than those of established treatments .
  • Antimicrobial Activity : Beyond antifungal effects, compounds within the triazole family have also been evaluated for antibacterial activity. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .

Properties

Molecular Formula

C6H9Cl2N3O2

Molecular Weight

226.06 g/mol

IUPAC Name

ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H8ClN3O2.ClH/c1-2-12-6(11)5-8-4(3-7)9-10-5;/h2-3H2,1H3,(H,8,9,10);1H

InChI Key

VANXKRBJDILWSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CCl.Cl

Origin of Product

United States

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